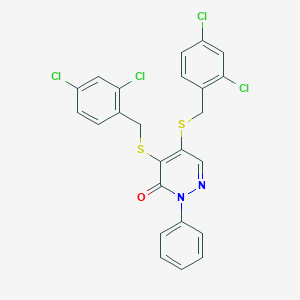
2,2,2-Trifluoroethyl 3-hydroxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-Trifluoroethyl 3-hydroxybenzoate is a chemical compound that has gained significant attention in the field of scientific research. It is a derivative of benzoic acid and is commonly used as a reagent in organic synthesis.
作用机制
The mechanism of action of 2,2,2-Trifluoroethyl 3-hydroxybenzoate is not well understood. However, it is believed to act as a nucleophile in organic reactions, which allows it to react with electrophilic compounds and form new chemical bonds.
生化和生理效应
There is limited information available on the biochemical and physiological effects of 2,2,2-Trifluoroethyl 3-hydroxybenzoate. However, it is not known to have any significant toxic effects on humans or animals.
实验室实验的优点和局限性
One of the main advantages of using 2,2,2-Trifluoroethyl 3-hydroxybenzoate in lab experiments is its high reactivity and selectivity. It is also relatively easy to handle and store. However, its high cost and limited availability can be a limitation for some researchers.
未来方向
There are several potential future directions for research involving 2,2,2-Trifluoroethyl 3-hydroxybenzoate. One area of interest is the development of new synthetic methods that use this compound as a starting material. Additionally, there is potential for the use of 2,2,2-Trifluoroethyl 3-hydroxybenzoate in the synthesis of new pharmaceuticals and agrochemicals. Further research is also needed to better understand the mechanism of action and potential applications of this compound.
In conclusion, 2,2,2-Trifluoroethyl 3-hydroxybenzoate is a valuable reagent in organic synthesis with potential applications in the development of new pharmaceuticals and agrochemicals. Further research is needed to better understand its mechanism of action and to explore new synthetic methods and applications.
科学研究应用
2,2,2-Trifluoroethyl 3-hydroxybenzoate is widely used in scientific research as a reagent in organic synthesis. It is particularly useful in the synthesis of complex organic molecules, such as pharmaceuticals and agrochemicals. Additionally, it has been used as a starting material for the synthesis of various heterocyclic compounds.
属性
CAS 编号 |
179633-60-4 |
|---|---|
产品名称 |
2,2,2-Trifluoroethyl 3-hydroxybenzoate |
分子式 |
C9H7F3O3 |
分子量 |
220.14 g/mol |
IUPAC 名称 |
2,2,2-trifluoroethyl 3-hydroxybenzoate |
InChI |
InChI=1S/C9H7F3O3/c10-9(11,12)5-15-8(14)6-2-1-3-7(13)4-6/h1-4,13H,5H2 |
InChI 键 |
ZMJPYRFGQUIKOZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)O)C(=O)OCC(F)(F)F |
规范 SMILES |
C1=CC(=CC(=C1)O)C(=O)OCC(F)(F)F |
同义词 |
Benzoic acid, 3-hydroxy-, 2,2,2-trifluoroethyl ester |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Chloro-4,5-bis[(4-chlorobenzyl)sulfanyl]pyridazine](/img/structure/B185705.png)
![7-Butylsulfanyl-5,6-dihydroimidazo[4,5-d]pyridazine-4-thione](/img/structure/B185706.png)


![4,7-bis[(4-chlorophenyl)methylsulfanyl]-1H-imidazo[4,5-d]pyridazine](/img/structure/B185712.png)
![7-[(4-Iodophenyl)methylsulfanyl]-5,6-dihydroimidazo[4,5-d]pyridazine-4-thione](/img/structure/B185715.png)
![3-Chloro-4,5-bis[(2-chlorobenzyl)sulfanyl]pyridazine](/img/structure/B185719.png)

![Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B185722.png)




![1-Benzyl-2-[(2-fluorobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B185728.png)